N-Phenylglycine Isopentyl Ester is an organic compound with the molecular formula C₁₃H₁₉NO₂ and a CAS number of 100618-40-4. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of glycine, which is further esterified with isopentanol. The structure contributes to its unique properties, making it a subject of interest in various chemical and biological studies. It appears as a colorless to pale yellow liquid with specific physical properties such as a boiling point of approximately 280 °C and a density around 1.06 g/cm³ .
Research indicates that N-Phenylglycine derivatives exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. The phenyl group enhances the compound's ability to interact with biological targets, potentially influencing its pharmacological profile. Studies have shown that compounds similar to N-Phenylglycine Isopentyl Ester can inhibit certain enzymes and modulate receptor activities, suggesting its utility in therapeutic applications .
The synthesis of N-Phenylglycine Isopentyl Ester typically involves the esterification of N-phenylglycine with isopentanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme can be summarized as follows:
This method allows for high yields and purity of the final product .
N-Phenylglycine Isopentyl Ester finds applications in various fields:
Interaction studies have shown that N-Phenylglycine Isopentyl Ester interacts with various biological molecules, including proteins and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, binding affinity studies reveal how this compound influences enzyme activity, which could lead to new drug development strategies targeting specific pathways .
Several compounds share structural similarities with N-Phenylglycine Isopentyl Ester, including:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| N-Phenylglycine | Amino acid derivative | Antimicrobial properties |
| Phenamacide hydrochloride | Glycine derivative | Anti-inflammatory effects |
| N-Benzylglycine | Amino acid derivative | Potential neuroprotective effects |
N-Phenylglycine Isopentyl Ester stands out due to its unique ester functionality combined with a phenyl group, which enhances its biological activity compared to simpler amino acid derivatives like N-phenylglycine or N-benzylglycine. Its esterification provides distinct physicochemical properties that may improve solubility and bioavailability in pharmaceutical applications .
Esterification of N-phenylglycine with isopentanol constitutes the cornerstone of synthesizing N-phenylglycine isopentyl ester. Conventional approaches employ acid-catalyzed reactions, where the carboxylic acid group of N-phenylglycine reacts with isopentanol under acidic conditions. Sulfuric acid and p-toluenesulfonic acid are widely used catalysts, facilitating protonation of the carbonyl oxygen to enhance nucleophilic attack by the alcohol. For instance, refluxing N-phenylglycine with isopentanol in the presence of concentrated sulfuric acid yields the ester with >80% efficiency after 6–8 hours.
Alternative methods leverage in situ activation of the carboxylic acid. Thionyl chloride (SOCl₂) converts N-phenylglycine into its acyl chloride intermediate, which subsequently reacts with isopentanol under anhydrous conditions. This two-step protocol minimizes side reactions, such as oxidation of the phenyl group, and achieves yields exceeding 85%. A comparative analysis of catalysts is provided below:
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfuric acid | 8 | 82 | 95 |
| p-Toluenesulfonic acid | 6 | 78 | 93 |
| Thionyl chloride | 4 | 88 | 97 |
Recent innovations include microwave-assisted esterification, which reduces reaction times to 1–2 hours by enhancing molecular collision frequencies. For example, irradiating N-phenylglycine and isopentanol with 300 W microwave energy in the presence of Amberlyst-15 resin achieves 90% conversion within 90 minutes.
Regioselective incorporation of the isopentyl group into N-phenylglycine demands precise catalytic control to avoid O- versus N-alkylation side reactions. Homogeneous acid catalysts, such as (+)-tartaric acid, enable enantioselective resolution of DL-phenylglycine esters during synthesis. For instance, treating racemic N-phenylglycine isopentyl ester with (+)-tartaric acid in a methanol-water (9:1) solvent system selectively crystallizes the D-enantiomer hemitartrate salt, achieving 94% enantiomeric excess (ee).
Heterogeneous catalysts, such as immobilized lipases, offer orthogonal selectivity. Pseudomonas lipase (Amano PS) catalyzes the kinetic resolution of racemic amino acid esters via hydrolysis, preferentially cleaving the L-enantiomer and leaving the D-isopentyl ester intact. This method achieves 88% ee for N-phenylglycine isopentyl ester at 40°C in phosphate buffer (pH 7.5).
Transition metal complexes further enhance regiocontrol. A μ-oxo-tetranuclear zinc cluster accelerates transesterification of methyl esters with isopentanol, achieving quantitative conversion in 3 hours at 60°C. The cluster’s Lewis acidic sites activate the carbonyl group, while its oxo-bridged structure stabilizes the transition state, minimizing undesired N-alkylation.
Sustainable synthesis of N-phenylglycine isopentyl ester emphasizes solvent recycling, energy efficiency, and biodegradable catalysts. Ionic liquids, such as 1,3-dimethylimidazolium methanesulfonate, serve as dual solvents and catalysts for esterifying unprotected N-phenylglycine with isopentanol. This method eliminates the need for volatile organic solvents, achieving 75% yield at 80°C with facile product isolation via decantation.
Enzymatic esterification using Rhizopus lipase in supercritical carbon dioxide (scCO₂) exemplifies solvent-free synthesis. At 35°C and 100 bar, the enzyme catalyzes direct esterification with 70% conversion, leveraging scCO₂’s tunable density to enhance substrate diffusivity.
Tables comparing green methodologies:
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ionic liquid | 1,3-Dimethylimidazolium methanesulfonate | 80 | 75 |
| scCO₂ enzymatic | Rhizopus lipase | 35 | 70 |
| Microwave-assisted | Amberlyst-15 | 120 (microwave) | 90 |
Mechanochemical synthesis via ball milling represents another frontier. Grinding N-phenylglycine, isopentanol, and silica-supported sulfuric acid for 2 hours at 25°C delivers the ester in 68% yield, circumventing solvent use entirely.
Phenylglycine‐based esters function as anisotropic shielding reagents: when the ester is coupled to an enantiopure carboxylic acid, diastereomeric amides are formed whose proton environments experience predictable up- or down-field shifts. This Δδ pattern enables unambiguous assignment of the acid’s absolute configuration without recourse to X-ray crystallography [1] [2] [3].
| Chiral acid (R¹/R²) | Observed Δδ$$_{\mathrm{S–R}}$$ for H(R¹) / ppm | Observed Δδ$$_{\mathrm{S–R}}$$ for H(R²) / ppm | Diagnostic ratio Δδ(R¹)/Δδ(R²) | Literature source |
|---|---|---|---|---|
| tert-Butyl / methyl (mandelate series) | +0.37 | –0.15 | –2.47 | 9 |
| tert-Butyl / ethyl | +0.24 | –0.22 | –1.09 | 9 |
| Phenyl / tert-butyl | +0.22 | +0.27 | +0.81 | 45 |
The isopentyl ester gives Δδ amplitudes within 10% of the methyl ester values but displays slightly larger positive shifts for bulky R¹ groups, consistent with an extended shielding cone created by the longer alkyl chain. The sign and magnitude rules therefore remain fully applicable [4] [5].
Because the isopentyl chain neither participates in conjugation nor perturbs the key phenyl–carbonyl dihedral, its presence broadens solvent compatibility without compromising configurational read-out [3].
Beyond simple anisotropy, diastereomeric complexes formed with N-Phenylglycine Isopentyl Ester are stabilised by distinctive hydrogen-bond topologies that differ between matched and mismatched pairs.
Two-dimensional exchange spectroscopy of β-lactam adducts shows that each diastereomer interconverts through discrete rotamers linked by intramolecular N–H···O hydrogen bonds; the major diastereomer forms a six-membered pseudo-ring, whereas the minor forms an eight-membered loop [6]. Activation free energies extracted from line-shape analysis (ΔG‡ ≈ 54 kJ mol⁻¹ for the six-membered ring vs 48 kJ mol⁻¹ for the eight-membered loop) rationalise the observed population ratios.
Single-crystal studies on amide analogues reveal centrosymmetric R$$_2^{2}$$(8) dimers joined into sheets or ribbons through additional N–H···O contacts [7]. The dimer geometries vary with stereochemistry:
| Complex type | N···O distance / Å | Hydrogen-bond angle / deg | Packing dimension | Reference |
|---|---|---|---|---|
| Matched diastereomer | 2.89 | 169 | Two-dimensional sheet | 15 |
| Mismatched diastereomer | 3.04 | 152 | One-dimensional ribbon | 15 |
The tighter, more linear bonds in the matched complex increase lattice energy by ca. 6 kJ mol⁻¹ (calculated from sublimation enthalpies), explaining the enhanced chromatographic retention often seen for the preferred diastereomer [8].
These hydrogen-bond networks translate into greater chemical-shift dispersion and higher differential solubility, both of which sharpen enantiomer discrimination when the isopentyl ester is used in Nuclear Magnetic Resonance or liquid chromatography protocols.
The efficiency of the ester as a chiral probe is modulated by solvent polarity and hydrogen-bond basicity.
Across one hundred twenty-four diverse solutes, the proton chemical-shift change moving from chloroform-d to dimethyl sulfoxide (Δδ$$_{\mathrm{DMSO–CDCl₃}$$) spans –0.3 to +4.6 ppm, with the largest shifts arising from labile N–H or O–H protons engaged in strong solvent hydrogen bonding [9]. For ester–acid diastereomers:
| Solvent | Mean Δδ$$_{\mathrm{S–R}}$$ / ppm | Standard deviation / ppm | Observed trend |
|---|---|---|---|
| Chloroform-d | 0.21 | 0.04 | Baseline reference |
| Acetone-d$$_6$$ | 0.27 | 0.05 | +29% increase |
| Dimethyl sulfoxide-d$$_6$$ | 0.11 | 0.03 | –48% decrease |
High-dielectric, hydrogen-bond-accepting media compete with the intramolecular N–H···O contacts that define the anisotropic orientation, thereby diminishing Δδ values and calling for longer acquisition times [10]. Low-polarity, weakly basic solvents such as benzene or chloroform maximise anisotropic discrimination.
Fluorophosphinic and pentafluorobenzoic acid probes quantify hydrogen-bond basicity on a uniform scale; regression of Δδ$$^{31}\mathrm{P}$$ against Hammett σ constants shows that dimethyl sulfoxide is almost an order of magnitude more competitive for hydrogen bonds than acetone, explaining the quenching of diastereomeric differentiation in that solvent [11].
Explicit-solvent molecular-mechanics simulations reveal that protic solvents lower rotational barriers around the amide C–N bond by up to 15 kJ mol⁻¹, leading to faster exchange between conformers and partial averaging of the anisotropic environment [12]. Aprotic solvents maintain higher barriers, preserving population differences that favour the thermodynamically preferred diastereomer.